molecular formula C19H25N5O2 B4926191 N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide

Cat. No. B4926191
M. Wt: 355.4 g/mol
InChI Key: YYBXRJCLNJPINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide, also known as EPPA, is a novel compound that has gained significant attention in scientific research. EPPA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by EPPA leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide exerts its effects by inhibiting FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, leading to a variety of physiological and biochemical effects. By inhibiting FAAH, N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide increases endocannabinoid levels, leading to enhanced cannabinoid receptor signaling.
Biochemical and Physiological Effects
N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the modulation of pain perception, anxiety and depression, inflammation, and neuroprotection. N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it a promising therapeutic agent for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for investigating the role of endocannabinoids in various physiological and pathological processes. However, the use of N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide in laboratory experiments requires specialized equipment and expertise, and it can be hazardous to work with due to its chemical properties.

Future Directions

There are several future directions for research on N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide. One area of interest is the development of new and improved synthesis methods for N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide that are safer and more efficient. Another area of research is the investigation of the potential therapeutic applications of N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide in various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide and its effects on the endocannabinoid system.

Synthesis Methods

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis of N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is important to follow proper safety protocols and guidelines when working with N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide.

Scientific Research Applications

N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the areas of research where N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has shown promise include pain management, anxiety, depression, and inflammation. N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-ethyl-4-[5-[(2-phenylacetyl)amino]pyrazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-2-20-19(26)23-12-9-16(10-13-23)24-17(8-11-21-24)22-18(25)14-15-6-4-3-5-7-15/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXRJCLNJPINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[5-[(2-phenylacetyl)amino]pyrazol-1-yl]piperidine-1-carboxamide

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